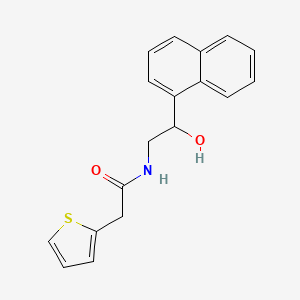

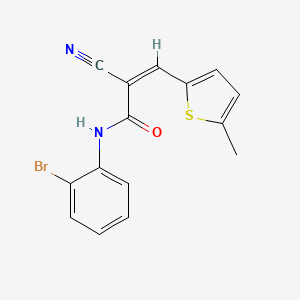

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

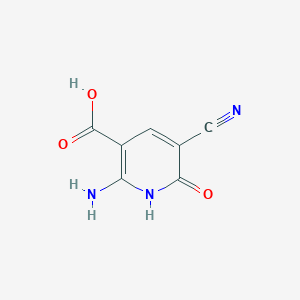

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as HNEA, is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. HNEA belongs to the class of compounds known as hydroxamic acids, which are known to possess various biological activities.

Aplicaciones Científicas De Investigación

Anti-Parkinson's Activity

Research has shown that derivatives of naphthalen-1-yl acetamide, through the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, exhibit significant anti-Parkinson's activity. These compounds were synthesized and their structures established through analytical and spectral data. They were evaluated for anti-Parkinson's screening using in vitro free radical scavenging assays and in vivo models, demonstrating potent activity against Parkinson's disease through mechanisms that protect the diseased brain of rats from clinical parkinsonism effects (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anti-angiogenic Activity

Compounds related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have been identified as potent inhibitors of aminopeptidase N (APN), with implications for anti-angiogenic activity. This inhibition is crucial for preventing angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a key factor in the growth of cancerous tumors and various diseases. One study highlighted a novel hydroxamic acid-based inhibitor with significant potency against APN, demonstrating its potential in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells at low micromolar concentrations (Lee, Shim, Jung, Lee, & Kwon, 2005).

Molecular Docking and Antibacterial Evaluation

Further investigations into the structural and functional applications of such compounds include the synthesis of 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones as inhibitors of tyrosyl-tRNA synthetase. These compounds were synthesized, and their molecular docking and antibacterial evaluation against Gram-positive organisms were conducted. One derivative, in particular, showed potent activity against Staphylococcus aureus, suggesting its potential for further development as an antibacterial agent (Sun, Liu, Zhou, Guo, Wang, & Zhu, 2014).

Fluorescent Logic Gate for Cell Imaging

Naphthalene-thiophene hybrid molecules have been studied for their application as fluorescent AND logic gates, with potential use in cell imaging and computational studies. These compounds can behave like molecular AND type binary logic gates, indicating their utility in detecting specific ions within cellular environments. This innovative application underscores the potential of naphthalene and thiophene derivatives in biotechnological and diagnostic fields (Karak, Das, Lohar, Banerjee, Sahana, Hauli, Mukhopadhyay, Safin, Babashkina, Bolte, Garcia, & Das, 2013).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDLRYUNCZIKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2603411.png)

![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)

![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)